![molecular formula C19H24N2O4 B12886337 2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-66-5](/img/structure/B12886337.png)
2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a benzamide group substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to a cyclohexyl group. This compound has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: Benzoic acid is first converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting methyl benzoate is then reacted with 2,6-dimethoxyaniline to form the benzamide core.
Isoxazole Ring Formation: The benzamide core is then subjected to a cyclization reaction with hydroxylamine hydrochloride and sodium acetate to form the isoxazole ring.
Introduction of the Cyclohexyl Group: Finally, the isoxazole ring is functionalized with a 1-methylcyclohexyl group through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: The major product is 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)aniline.
Substitution: Products vary depending on the nucleophile used but can include derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. In the context of chitin synthesis inhibition, the compound binds to and inhibits the activity of chitin synthase enzymes, preventing the formation of chitin in insect exoskeletons . This disruption of chitin synthesis leads to the death of the insect, making it an effective insecticide.
Comparación Con Compuestos Similares
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea insecticide with a similar mode of action.
Perfluron: A related compound with structural similarities and insecticidal properties.
Uniqueness
2,6-Dimethoxy-N-(3-(1-methylcyclohexyl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring
Propiedades
Número CAS |
82558-66-5 |
|---|---|
Fórmula molecular |
C19H24N2O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C19H24N2O4/c1-19(10-5-4-6-11-19)15-12-16(25-21-15)20-18(22)17-13(23-2)8-7-9-14(17)24-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,20,22) |
Clave InChI |
QDWFOWXCNOQUJG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


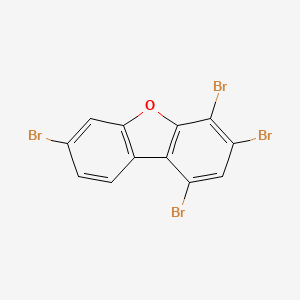

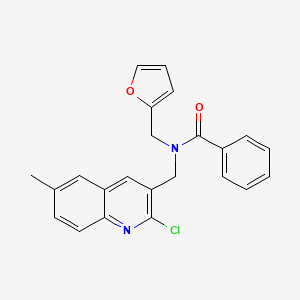
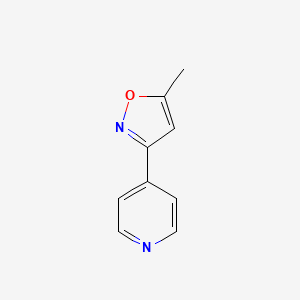


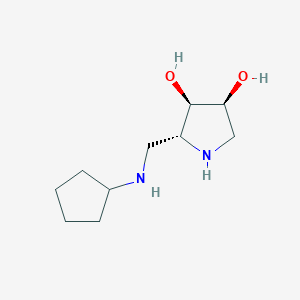
![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
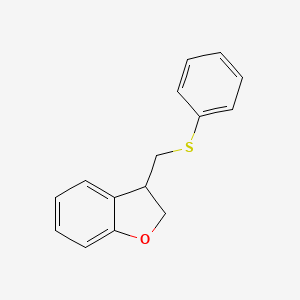
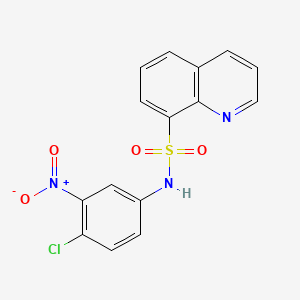
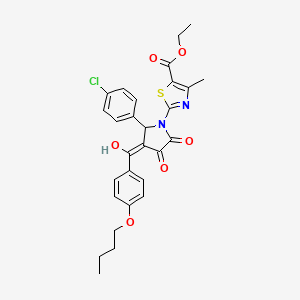

![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)

